molecular formula C10H11NO4 B14397716 5-(2-Nitropropyl)-1,3-benzodioxole CAS No. 87095-03-2

5-(2-Nitropropyl)-1,3-benzodioxole

Cat. No.: B14397716
CAS No.: 87095-03-2
M. Wt: 209.20 g/mol
InChI Key: IPIRRNUQJDSUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Nitropropyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles It features a benzodioxole ring substituted with a nitropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitropropyl)-1,3-benzodioxole typically involves the nitration of a suitable precursor followed by the introduction of the propyl group. One common method involves the nitration of 1,3-benzodioxole to form 5-nitro-1,3-benzodioxole, which is then subjected to a Friedel-Crafts alkylation reaction with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitropropyl)-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 5-(2-Aminopropyl)-1,3-benzodioxole.

    Substitution: Various substituted benzodioxoles depending on the nucleophile used.

Scientific Research Applications

5-(2-Nitropropyl)-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Nitropropyl)-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The benzodioxole ring may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Nitropropyl)-1,3-benzodioxole: Unique due to the presence of both a nitro group and a propyl group on the benzodioxole ring.

    5-Nitro-1,3-benzodioxole: Lacks the propyl group, making it less hydrophobic and potentially less bioactive.

    5-(2-Aminopropyl)-1,3-benzodioxole: The reduced form of this compound, with different chemical and biological properties.

Uniqueness

This compound is unique due to its combination of a nitro group and a propyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

87095-03-2

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

5-(2-nitropropyl)-1,3-benzodioxole

InChI

InChI=1S/C10H11NO4/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3

InChI Key

IPIRRNUQJDSUFK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.